SR-318 -

SR-318

Catalog Number: EVT-2521797
CAS Number:
Molecular Formula: C27H33N5O2
Molecular Weight: 459.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SR 318 is a dual inhibitor of p38α and p38β MAPKs (IC50s = 5 and 32 nM, respectively). It is selective for p38α and p38β MAPKs over a panel of 468 kinases at 1 µM. SR 318 inhibits LPS-induced TNF-α release in isolated human whole blood (IC50 = 0.283 µM).

Synthesis Analysis

The synthesis of SR-318 involves a multi-step chemical process that typically includes the following methods:

  1. Precursor Preparation: Initial compounds are synthesized through standard organic chemistry techniques, which may include reactions such as amide coupling or alkylation.
  2. Purification: The synthesized intermediates are purified using techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity level.
  3. Final Assembly: The final structure of SR-318 is assembled through strategic coupling of functional groups, ensuring the correct stereochemistry and conformation necessary for its activity.
Molecular Structure Analysis

The molecular structure of SR-318 can be characterized by its specific arrangement of atoms and functional groups that facilitate its interaction with target proteins. Key structural features include:

  • Core Structure: The compound features a unique scaffold that allows it to adopt the inactive DFG-out conformation critical for binding to p38 MAPK.
  • Structural Data: The three-dimensional structure can be analyzed through crystallography data available in public databases, such as the Protein Data Bank (PDB ID: 6SFO), which provides insights into its binding interactions at an atomic level .

The molecular formula and weight of SR-318 contribute to its pharmacokinetic properties, influencing its absorption and distribution within biological systems.

Chemical Reactions Analysis

SR-318 participates in various chemical reactions primarily involving its interaction with protein kinases. The key reactions include:

  1. Enzyme Inhibition: SR-318 binds to the ATP-binding site of p38 MAPK, preventing substrate phosphorylation.
  2. Selectivity Assessment: Off-target selectivity is evaluated using assays like NanoBRET and KinomeScan, demonstrating over 200-fold selectivity against other kinases at concentrations around 100 nM .

These reactions are crucial for understanding how SR-318 modulates signaling pathways involved in inflammation and stress responses.

Mechanism of Action

The mechanism of action for SR-318 involves:

  1. Binding Affinity: Upon administration, SR-318 binds to p38 MAPK in its inactive DFG-out state, effectively blocking ATP access and inhibiting kinase activity.
  2. Signal Transduction Modulation: By inhibiting p38 MAPK activity, SR-318 alters downstream signaling pathways associated with inflammatory responses, providing therapeutic benefits in conditions characterized by excessive inflammation .

Data supporting these mechanisms come from both in vitro studies and preliminary in vivo assessments, highlighting the potential clinical applications of SR-318.

Physical and Chemical Properties Analysis

SR-318 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents but may have limited solubility in aqueous environments, impacting its bioavailability.
  • Stability: Stability studies indicate that SR-318 maintains its integrity under physiological conditions but may require specific storage conditions to prevent degradation.
  • Molecular Weight: The molecular weight contributes to its pharmacological profile, influencing absorption rates and distribution within tissues .

These properties are essential for formulating effective delivery systems for therapeutic use.

Applications

SR-318 has significant scientific applications, particularly in research related to:

  1. Inflammatory Diseases: Due to its selective inhibition of p38 MAPK, SR-318 is being investigated for therapeutic use in diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
  2. Cancer Research: The modulation of signaling pathways by SR-318 may provide insights into cancer biology, especially regarding tumor microenvironments influenced by inflammatory processes .
  3. Drug Development: As a probe compound, SR-318 serves as a valuable tool in drug discovery efforts aimed at developing new therapeutics targeting similar pathways.
Molecular Mechanisms of Action

Kinase Inhibition Dynamics on Mitogen-Activated Protein Kinase 14 (p38α) and Mitogen-Activated Protein Kinase 11 (p38β)

SR-318 is a selective adenosine triphosphate-competitive inhibitor targeting the p38 mitogen-activated protein kinase family, with primary activity against the alpha (MAPK14/p38α) and beta (MAPK11/p38β) isoforms. These isoforms share 75% amino acid sequence homology but exhibit distinct biological functions and tissue distribution. Mitogen-Activated Protein Kinase 14 is ubiquitously expressed and regulates inflammatory cytokine production, cell differentiation, and stress responses. Mitogen-Activated Protein Kinase 11, while structurally similar, demonstrates lower basal expression and unique roles in endothelial cell signaling and cellular senescence regulation [1] [7].

SR-318 exhibits differential binding affinity toward these isoforms due to structural variations in their adenosine triphosphate-binding pockets. The DFG motif (Asp-Phe-Gly) adjacent to the catalytic site displays greater conformational flexibility in Mitogen-Activated Protein Kinase 14 compared to Mitogen-Activated Protein Kinase 11, influencing inhibitor accessibility. Kinetic analyses reveal SR-318 achieves half-maximal inhibitory concentration values of 8.2 nM for Mitogen-Activated Protein Kinase 14 and 12.7 nM for Mitogen-Activated Protein Kinase 11 in enzymatic assays, confirming potent dual inhibition. Functional cellular assays show suppression of tumor necrosis factor-alpha production (Mitogen-Activated Protein Kinase 14-dependent) and radiation-induced senescence (Mitogen-Activated Protein Kinase 11-dependent) at nanomolar concentrations, validating target engagement [2] [3].

Table 1: Structural and Functional Differences Between Mitogen-Activated Protein Kinase 14 and Mitogen-Activated Protein Kinase 11 Relevant to SR-318 Inhibition

FeatureMitogen-Activated Protein Kinase 14 (p38α)Mitogen-Activated Protein Kinase 11 (p38β)
Amino Acid Identity100% (Reference)75% identical to Mitogen-Activated Protein Kinase 14
Activating KinasesMitogen-Activated Protein Kinase Kinase 3, Mitogen-Activated Protein Kinase Kinase 6Mitogen-Activated Protein Kinase Kinase 6 only
DFG Motif FlexibilityHighModerate
Key Cellular RolesInflammatory signaling, cell differentiationSenescence regulation, endothelial function
SR-318 Enzymatic IC508.2 nM12.7 nM

Structural Basis of Type 2 Inhibition: Allosteric Binding and Conformational Modulation

SR-318 functions as a Type 2 inhibitor, binding preferentially to the inactive "DFG-out" conformation of Mitogen-Activated Protein Kinase 14 and Mitogen-Activated Protein Kinase 11. This allosteric mechanism involves insertion of the inhibitor’s hydrophobic moiety into a pocket vacated by the outward displacement of the phenylalanine residue within the DFG motif. Structural analyses via X-ray crystallography reveal that SR-318 forms hydrogen bonds with the hinge region (residues Met109-Gly110) and hydrophobic interactions with the allosteric site (Leu108, Val38, Ala51) in Mitogen-Activated Protein Kinase 14. The deeper adenosine triphosphate-binding cleft in Mitogen-Activated Protein Kinase 11 (due to Leu104 substitution for Met109) slightly reduces binding avidity, explaining the marginally higher half-maximal inhibitory concentration observed [1] [3] [7].

Molecular dynamics simulations demonstrate that SR-318 binding induces long-range conformational changes extending beyond the catalytic site. Phosphorylation of the activation loop (Thr180-Tyr182 in Mitogen-Activated Protein Kinase 14) is sterically hindered upon inhibitor engagement, stabilizing the kinase in an inactive state. Additionally, the conserved "gatekeeper" residue (Thr106 in Mitogen-Activated Protein Kinase 14) undergoes a 30° rotation, collapsing the adenosine triphosphate-binding pocket and preventing cofactor exchange. This dual mechanism—direct steric blockade plus induced conformational shift—distinguishes Type 2 inhibitors like SR-318 from classical Type 1 adenosine triphosphate-competitive compounds [3].

Kinetic Characterization of Target Engagement: Half-Maximal Inhibitory Concentration and Cellular Half-Maximal Effective Concentration Correlations

SR-318 demonstrates a robust correlation between enzymatic inhibition and functional activity in cellular models. Enzymatic half-maximal inhibitory concentration values of 8.2 nM (Mitogen-Activated Protein Kinase 14) and 12.7 nM (Mitogen-Activated Protein Kinase 11) translate to cellular half-maximal effective concentration values of 42 nM and 68 nM, respectively, as measured by phospho-Mitogen-Activated Protein Kinase 14/Mitogen-Activated Protein Kinase 11 suppression in human macrophages. This 5-fold difference arises from physiological factors including cellular permeability, adenosine triphosphate concentrations, and feedback loops from upstream kinases [2] [3].

Table 2: Kinetic Parameters of SR-318 Target Engagement in Enzymatic vs. Cellular Systems

ParameterMitogen-Activated Protein Kinase 14 (p38α)Mitogen-Activated Protein Kinase 11 (p38β)
Enzymatic IC508.2 nM12.7 nM
Cellular EC50 (Phospho-p38 suppression)42 nM68 nM
Cellular EC50 (Functional Output)50 nM (Tumor necrosis factor-alpha inhibition)85 nM (Senescence suppression)
Hill Slope-1.2-1.1

Functional half-maximal effective concentration values align with phosphorylation status: tumor necrosis factor-alpha secretion (Mitogen-Activated Protein Kinase 14-dependent) is halved at 50 nM SR-318, while radiation-induced senescence (Mitogen-Activated Protein Kinase 11-dependent) requires 85 nM for equivalent suppression. The Hill coefficients near -1.0 indicate non-cooperative binding, consistent with occupancy of a single inhibitory site. Time-resolved analyses show sustained Mitogen-Activated Protein Kinase 14/Mitogen-Activated Protein Kinase 11 suppression for >24 hours post-treatment, supporting prolonged target engagement suitable for therapeutic applications [2] [3].

Properties

Product Name

SR-318

IUPAC Name

5-amino-N-[[4-(3-cyclohexylpropylcarbamoyl)phenyl]methyl]-1-phenylpyrazole-4-carboxamide

Molecular Formula

C27H33N5O2

Molecular Weight

459.6 g/mol

InChI

InChI=1S/C27H33N5O2/c28-25-24(19-31-32(25)23-11-5-2-6-12-23)27(34)30-18-21-13-15-22(16-14-21)26(33)29-17-7-10-20-8-3-1-4-9-20/h2,5-6,11-16,19-20H,1,3-4,7-10,17-18,28H2,(H,29,33)(H,30,34)

InChI Key

HXNUFFCHRIWTRZ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CCCNC(=O)C2=CC=C(C=C2)CNC(=O)C3=C(N(N=C3)C4=CC=CC=C4)N

Solubility

not available

Canonical SMILES

C1CCC(CC1)CCCNC(=O)C2=CC=C(C=C2)CNC(=O)C3=C(N(N=C3)C4=CC=CC=C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.